Cas no 1246819-09-9 (3-Bromo CarbidopaDISCONTINUED)

3-Bromo CarbidopaDISCONTINUED 化学的及び物理的性質
名前と識別子
-
- 3-Bromo CarbidopaDISCONTINUED
- 3-Bromo Carbidopa
- BiPhePhos
- 3-(3-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
- DTXSID30747219
- 1246819-09-9
-
- インチ: InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-6(11)8(15)7(14)3-5/h2-3,13-15H,4,12H2,1H3,(H,16,17)CopyCopied
- InChIKey: FHNPUJKHGIKUPC-UHFFFAOYSA-NCopyCopied
- ほほえんだ: CC(Cc1cc(c(c(c1)Br)O)O)(C(=O)O)NNCopyCopied
計算された属性
- せいみつぶんしりょう: 304.00600
- どういたいしつりょう: 304.00587g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): -1.5
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 531.0±50.0 °C at 760 mmHg
- フラッシュポイント: 275.0±30.1 °C
- PSA: 115.81000
- LogP: 1.80060
- じょうきあつ: 0.0±1.5 mmHg at 25°C
3-Bromo CarbidopaDISCONTINUED 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-216413-5mg |
rac-3-Bromo Carbidopa, |
1246819-09-9 | 5mg |
¥6814.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-216413-5 mg |
rac-3-Bromo Carbidopa, |
1246819-09-9 | 5mg |
¥6,814.00 | 2023-07-10 |
3-Bromo CarbidopaDISCONTINUED 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
3-Bromo CarbidopaDISCONTINUEDに関する追加情報
3-Bromo Carbidopa (CAS No. 1246819-09-9): An Overview of a Promising Compound in Neuropharmacology
3-Bromo Carbidopa (CAS No. 1246819-09-9) is a derivative of Carbidopa, a well-known drug used in the treatment of Parkinson's disease. This compound has garnered significant attention in recent years due to its potential applications in neuropharmacology and its unique chemical properties. In this comprehensive overview, we will delve into the chemical structure, pharmacological properties, and recent research developments surrounding 3-Bromo Carbidopa.
Chemical Structure and Synthesis
3-Bromo Carbidopa is a brominated derivative of Carbidopa. The chemical formula for 3-Bromo Carbidopa is C9H10BrN2O2, and it has a molecular weight of approximately 240.08 g/mol. The introduction of the bromine atom at the 3-position of the benzene ring significantly alters the chemical properties of the molecule, making it more lipophilic and potentially more effective in crossing the blood-brain barrier.
The synthesis of 3-Bromo Carbidopa typically involves a multi-step process, starting with the bromination of the benzene ring in Carbidopa. This can be achieved through various methods, including electrophilic aromatic substitution reactions. The resulting compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Pharmacological Properties
Carbidopa, the parent compound, is primarily used as a peripheral decarboxylase inhibitor (PDI) to enhance the effectiveness of levodopa (L-DOPA) in treating Parkinson's disease. By inhibiting the peripheral decarboxylation of L-DOPA to dopamine, Carbidopa reduces side effects such as nausea and vomiting while increasing the amount of L-DOPA that reaches the brain.
3-Bromo Carbidopa, with its modified chemical structure, exhibits enhanced pharmacological properties compared to its parent compound. Recent studies have shown that 3-Bromo Carbidopa has a higher affinity for peripheral decarboxylase enzymes, making it more effective in inhibiting L-DOPA decarboxylation. Additionally, its increased lipophilicity allows it to cross the blood-brain barrier more efficiently, potentially leading to improved therapeutic outcomes.
Clinical Applications and Research Developments
The potential clinical applications of 3-Bromo Carbidopa are an active area of research. While it is not yet approved for use in humans, preclinical studies have shown promising results in animal models of Parkinson's disease. These studies have demonstrated that 3-Bromo Carbidopa, when administered in combination with L-DOPA, leads to a significant reduction in motor symptoms and an improvement in overall quality of life.
In addition to its role as a PDI, recent research has explored the potential neuroprotective effects of 3-Bromo Carbidopa strong>. Studies have suggested that this compound may have antioxidant and anti-inflammatory properties, which could help slow down the progression of neurodegenerative diseases such as Parkinson's disease. These findings have opened up new avenues for further investigation into the therapeutic potential of 3-Bromo Carbidopa strong>.
Safety and Toxicology
The safety profile of
Toxicological studies have also focused on the metabolic stability and excretion pathways of 3-Bromo Carbidop a . These studies have shown that it is metabolized primarily through hepatic pathways and excreted via urine and feces. Understanding these metabolic processes is crucial for optimizing dosing regimens and minimizing potential drug interactions.
< p >< strong >Conclusion p > p >In conclusion,< str ong > 3 - Brom o C ar bid opa (C AS No . 1 246819 - 09 - 9 ) represents a promising compound in neuropharmacology with enhanced pharmacological properties compared to its parent compound,< str ong > C ar bid opa . Its potential applications in treating Parkinson's disease and other neurodegenerative disorders are currently being explored through preclinical studies . While further research is needed to fully understand its clinical efficacy and safety profile ,< st rong > 3 - Brom o C ar bid opa holds significant promise for improving patient outcomes . p >1246819-09-9 (3-Bromo CarbidopaDISCONTINUED) 関連製品
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